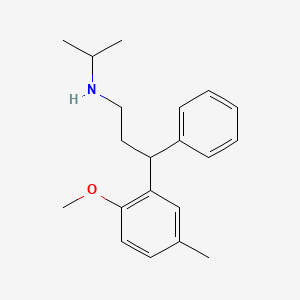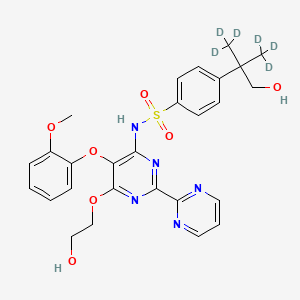
Hydroxy Bosentan-d6
Overview
Description
Hydroxy Bosentan-d6, also known as Ro 48-5033-d6, is a deuterium-labeled derivative of Hydroxy Bosentan. Hydroxy Bosentan is a primary metabolite of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
Hydroxy Bosentan-d6 is a deuterium-labeled derivative of Hydroxy Bosentan . The primary targets of this compound are the endothelin receptors, specifically the ETA and ETB receptors . These receptors are found on endothelial cells and vascular smooth muscle cells . Endothelin-1 (ET-1), a neurohormone, mediates its effects by binding to these receptors .
Mode of Action
This compound, like Bosentan, acts as a dual endothelin receptor antagonist . It blocks the action of endothelin molecules that would otherwise promote the narrowing of blood vessels and lead to high blood pressure . It displays a slightly higher affinity towards ETA receptors than ETB receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the endothelin signaling pathway . By blocking the endothelin receptors, this compound inhibits the vasoconstrictive effects of endothelin, leading to vasodilation . This action can alleviate conditions such as pulmonary arterial hypertension .
Pharmacokinetics
This compound is a primary metabolite of Bosentan, metabolized by the cytochrome P450 system in the liver . It assists Bosentan pharmacologically, retaining 10%-20% of the activities . The pharmacokinetics of Bosentan, and by extension this compound, are dose-proportional up to certain doses . Bosentan has a terminal half-life of approximately 5.4 hours and achieves steady-state concentrations within 3-5 days after multiple-dose administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells . This results in the dilation of blood vessels, reducing blood pressure and improving blood flow . In the context of diseases like pulmonary arterial hypertension, this can lead to significant improvements in symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration of certain drugs can affect the pharmacokinetics of Bosentan . Ketoconazole approximately doubles the exposure to Bosentan due to inhibition of CYP3A4 . Bosentan also decreases exposure to certain drugs by up to 50% due to induction of CYP3A4 and/or CYP2C9 . Therefore, the drug-drug interaction environment can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxy Bosentan-d6 interacts with the cytochrome P450 system in the liver, specifically with the enzymes CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of Bosentan to this compound . The nature of these interactions involves the enzymatic conversion of Bosentan to this compound .
Cellular Effects
The effects of this compound at the cellular level are primarily related to its role as a metabolite of Bosentan . Bosentan, and by extension this compound, influences cell function by acting as an endothelin receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the cytochrome P450 enzymes CYP2C9 and CYP3A4 . This leads to the metabolic conversion of Bosentan to this compound . The process may involve enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This suggests that this compound may also exhibit temporal changes in its effects, including its stability and degradation .
Dosage Effects in Animal Models
Studies on Bosentan have shown that its effects can vary with dosage . High doses of Bosentan can lead to adverse effects, suggesting that this compound may exhibit similar dosage-dependent effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of the cytochrome P450 system in the liver . It interacts with the enzymes CYP2C9 and CYP3A4, which are crucial for its formation from Bosentan . The metabolic process may also involve various cofactors .
Transport and Distribution
Given its lipophilic nature and its formation in the liver, it is likely that it is transported and distributed via the bloodstream .
Subcellular Localization
Given that it is metabolized by the cytochrome P450 system, it is likely localized to the endoplasmic reticulum of liver cells where these enzymes are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Bosentan-d6 involves the incorporation of deuterium atoms into the Hydroxy Bosentan molecule. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally includes the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated starting materials undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated.
Reaction Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Bosentan-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Hydroxy Bosentan-d6 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Bosentan and its metabolites.
Metabolic Studies: The deuterium labeling allows for precise tracking of metabolic pathways and identification of metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the metabolic stability and pharmacokinetics of drug candidates.
Biological Research: This compound is used to study the biological effects of Bosentan and its metabolites on various cellular and molecular targets.
Comparison with Similar Compounds
Hydroxy Bosentan-d6 is compared with other deuterium-labeled and non-labeled metabolites of Bosentan:
Hydroxy Bosentan: The non-deuterated form of this compound, which retains similar pharmacological activity but lacks the benefits of deuterium labeling.
Bosentan: The parent compound, which is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Deuterated Analogs: Other deuterium-labeled analogs of Bosentan and its metabolites, which are used for similar research purposes.
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies .
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857736 | |
| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-57-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


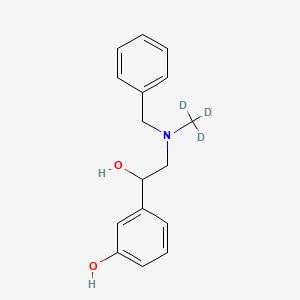
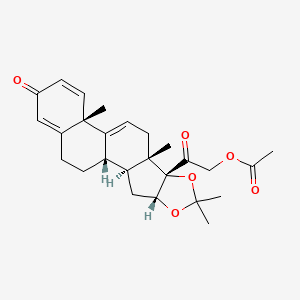
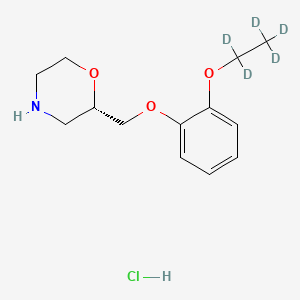
![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
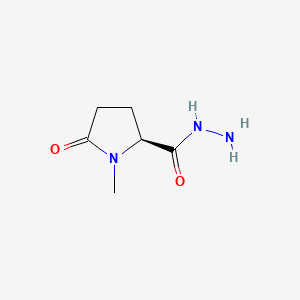
![(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid](/img/structure/B588073.png)
![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)
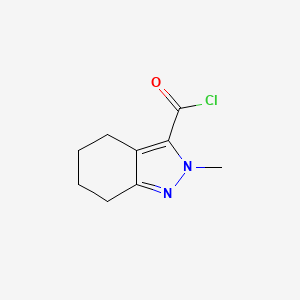
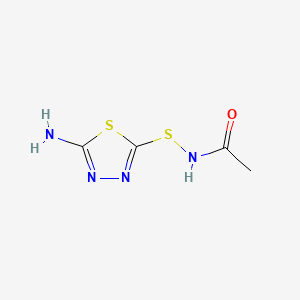

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
